1-(oxan-4-yl)-3-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxan-4-yl)-3-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}urea is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a piperidine ring, and a tetrahydropyran ring, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(oxan-4-yl)-3-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}urea typically involves multiple steps, starting with the preparation of the individual ring systems and their subsequent coupling. Common synthetic routes include:
Preparation of Pyridine and Piperidine Rings: These rings can be synthesized through various methods, including cyclization reactions and nucleophilic substitution reactions.
Coupling Reactions: The pyridine and piperidine rings are coupled using reagents such as alkyl halides or aldehydes under basic conditions.
Formation of Tetrahydropyran Ring: This ring is typically formed through cyclization reactions involving diols and acid catalysts.
Final Coupling and Urea Formation: The final step involves coupling the tetrahydropyran ring with the pyridine-piperidine intermediate and forming the urea linkage using reagents like isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-(oxan-4-yl)-3-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aldehydes, isocyanates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(oxan-4-yl)-3-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}urea has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(oxan-4-yl)-3-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-((1-(pyridin-2-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 1-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
- 1-((1-(pyridin-3-yl)piperidin-3-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea
Uniqueness
1-(oxan-4-yl)-3-{[1-(pyridin-3-yl)piperidin-4-yl]methyl}urea is unique due to its specific ring structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its combination of pyridine, piperidine, and tetrahydropyran rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(oxan-4-yl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c22-17(20-15-5-10-23-11-6-15)19-12-14-3-8-21(9-4-14)16-2-1-7-18-13-16/h1-2,7,13-15H,3-6,8-12H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMIPJJQKNJMSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2CCOCC2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.